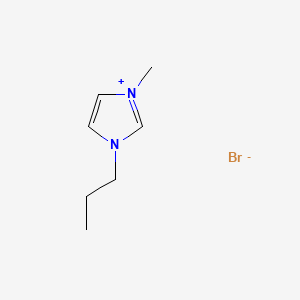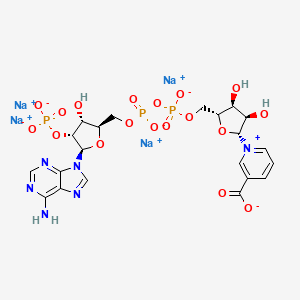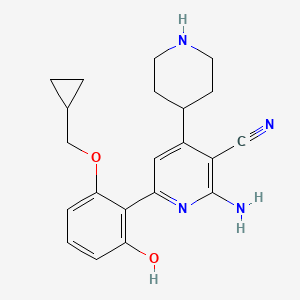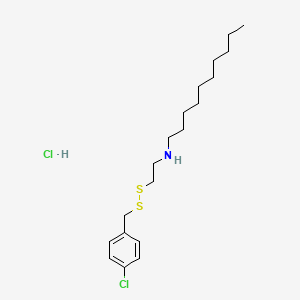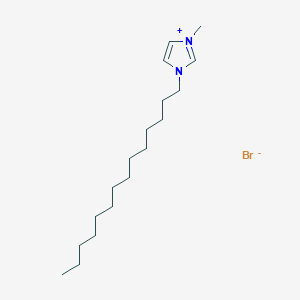
1-Tetradecyl-3-Methylimidazolium Bromide
Übersicht
Beschreibung
1-Tetradecyl-3-Methylimidazolium Bromide is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in water and organic solvents. Due to these characteristics, this compound has found applications in various fields, including chemistry, biology, and industry .
Wirkmechanismus
Target of Action
The primary target of 1-Tetradecyl-3-Methylimidazolium Bromide (C14mimBr) is proteins, specifically bovine serum albumin (BSA) . BSA is a globular protein that serves as a transport protein in the blood and is often used as a model protein in research .
Mode of Action
C14mimBr interacts with BSA, leading to changes in the protein’s structure . This interaction is evidenced by surface tension measurements, isothermal titration microcalorimetry, far-UV circular dichroism (CD), and fluorescence spectra . The alteration of the secondary structure of BSA is due to the interactions of C14mimBr molecules and amino acid residues .
Biochemical Pathways
It’s known that the compound can cause growth inhibition, decrease in chlorophyll content, and oxidative damage in plants . These effects suggest that C14mimBr may interfere with photosynthesis and other vital biochemical processes.
Pharmacokinetics
Research on ryegrass (lolium perenne l) indicates that the plant can uptake and accumulate C14mimBr . The ions were mainly accumulated in root tissue and partly translocated to the above-ground part of ryegrass .
Result of Action
The interaction of C14mimBr with BSA results in conformational changes in the protein, which can lead to changes in the protein’s polarity and functional properties . In plants, exposure to C14mimBr can lead to growth inhibition, decrease in chlorophyll content, and oxidative damage .
Action Environment
The action of C14mimBr can be influenced by environmental factors. For instance, the hydrophobicity and toxicity of imidazolium-based ionic liquids, including C14mimBr, are highly related to the side alkyl chain length . Furthermore, the concentration of C14mimBr can affect its toxicity, with higher concentrations leading to more pronounced effects .
Biochemische Analyse
Biochemical Properties
It has been shown that ionic liquids can interact with various biomolecules, including enzymes and proteins The nature of these interactions is likely dependent on the specific structure and properties of the ionic liquid
Cellular Effects
In a study conducted on ryegrass, it was found that 1-Tetradecyl-3-Methylimidazolium Bromide can be taken up by plants and accumulated in their tissues . The effects of this compound on the growth index, chlorophyll content, malondialdehyde (MDA) content, and antioxidant enzyme activity of ryegrass were investigated . The toxic effects of this compound on ryegrass growth increased with increasing initial concentration .
Molecular Mechanism
It has been suggested that the hydrophobicity and toxicity of imidazolium-based ionic liquids are highly related to the side alkyl chain length Therefore, the long alkyl chain of this compound may contribute to its biochemical effects
Temporal Effects in Laboratory Settings
It has been observed that the toxic effects of this compound on ryegrass growth increased with increasing initial concentration . This suggests that the effects of this compound may change over time, possibly due to degradation or changes in cellular function.
Transport and Distribution
In a study conducted on ryegrass, it was found that this compound ions were mainly accumulated in root tissue and partly translocated to the above ground part of ryegrass . This suggests that this compound can be transported and distributed within cells and tissues.
Vorbereitungsmethoden
1-Tetradecyl-3-Methylimidazolium Bromide can be synthesized through a reaction between 1-Tetradecylimidazole and Methyl Bromide. The reaction typically occurs under reflux conditions in an organic solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-Tetradecyl-3-Methylimidazolium Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common with this compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
1-Tetradecyl-3-Methylimidazolium Bromide is unique compared to other imidazolium-based ionic liquids due to its longer alkyl chain, which enhances its hydrophobicity and toxicity. Similar compounds include:
1-Ethyl-3-Methylimidazolium Bromide: This compound has a shorter alkyl chain and lower hydrophobicity, making it less toxic.
1-Butyl-3-Methylimidazolium Bromide: Another similar compound with a shorter alkyl chain, used in various chemical and industrial applications.
1-Octyl-3-Methylimidazolium Bromide: This compound has an intermediate alkyl chain length and is used in similar applications but with different properties.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications where higher hydrophobicity and toxicity are advantageous .
Eigenschaften
IUPAC Name |
1-methyl-3-tetradecylimidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPSZHWFVLHSJM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


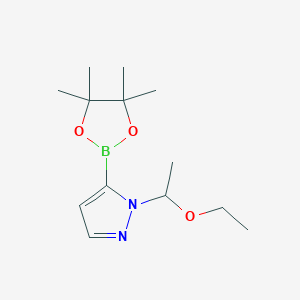
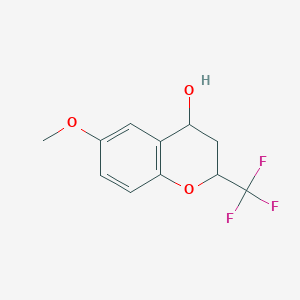
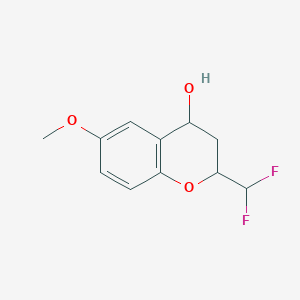
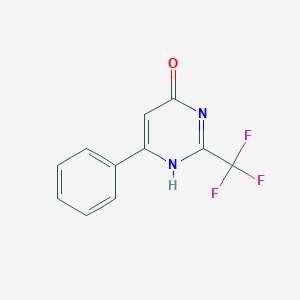
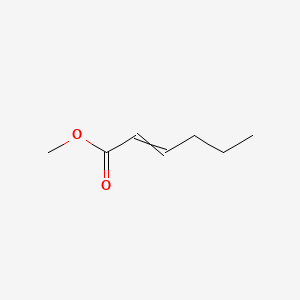
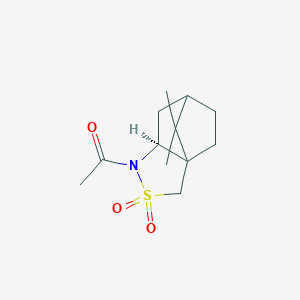
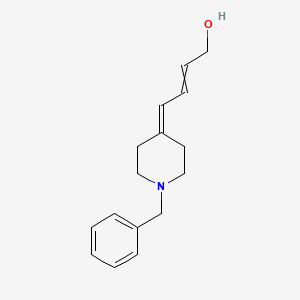
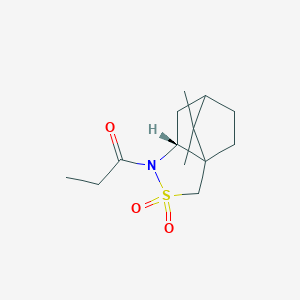
![Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B7983890.png)
![3-[2-(Trifluoromethyl)phenyl]acrylic acid](/img/structure/B7983896.png)
